Cas no 68683-32-9 (1,2-bis(2,4,6-trinitrophenyl)hydrazine)

1,2-bis(2,4,6-trinitrophenyl)hydrazine structure
68683-32-9 structure
Product Name:1,2-bis(2,4,6-trinitrophenyl)hydrazine
CAS No:68683-32-9
MF:C12H6N8O12
MW:454.222441196442
CID:881916
PubChem ID:3844776
Update Time:2025-04-19

1,2-bis(2,4,6-trinitrophenyl)hydrazine Chemical and Physical Properties

Names and Identifiers

    • 1,2-bis(2,4,6-trinitrophenyl)hydrazine
    • 2,2',4,4',6,6'-Hexanitrohydrazobenzene
    • 2,2',4,4',6,6'-Hexanitro-hydrazobenzol
    • 2,4,4',6,6'-Hexanitrohydrazobenzene
    • 2.4.6.2'.4'.6'-Hexanitro-hydrazobenzol
    • AC1MZA23
    • CTK9A0936
    • EINECS 272-071-8
    • Hydrazine,2-bis(2,4,6-trinitrophenyl)-
    • N,N'-Dipicryl-hydrazin
    • N,N'-dipicryl-hydrazine
    • N.N'-Bis-(2.4.6-trinitro-phenyl)-hydrazin
    • NSC133405
    • SCHEMBL13265018
    • Hydrazine, 1,2-bis(2,4,6-trinitrophenyl)-
    • NS00036674
    • 1,2-bis-(2,4,6-Trinitrophenyl)hydrazine
    • DTXSID9071713
    • NSC 133405
    • 1,2-bis(2,4,6-trinitrophenyl) hydrazine
    • 68683-32-9
    • NSC-133405
    • Inchi: 1S/C12H6N8O12/c21-15(22)5-1-7(17(25)26)11(8(2-5)18(27)28)13-14-12-9(19(29)30)3-6(16(23)24)4-10(12)20(31)32/h1-4,13-14H
    • InChI Key: MBDNFKYTGJTTQI-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=C(C=C(C=1NNC1C(=CC(=CC=1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])=O

Computed Properties

  • Exact Mass: 454.01058
  • Monoisotopic Mass: 454.011
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 14
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 3
  • Complexity: 677
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 299Ų

Experimental Properties

  • Density: 1.998
  • Boiling Point: 533.7°C at 760 mmHg
  • Flash Point: 276.6°C
  • Refractive Index: 1.828
  • PSA: 282.9
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